

Application Notes and Protocols for Cell Culture Assays Using N-Methyl Amisulpride

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Compound of Interest		
Compound Name:	N-Methyl Amisulpride	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **N-Methyl Amisulpride** (also known as LB-102) in various cell culture assays. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

N-Methyl Amisulpride is the N-methylated analog of Amisulpride, a benzamide derivative known for its antipsychotic and antidepressant properties.[1] Like its parent compound, **N-Methyl Amisulpride** functions primarily as a selective antagonist for dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor.[1][2][3] Its enhanced lipophilicity suggests improved brain-to-plasma concentration ratios compared to Amisulpride.[1][3] These characteristics make **N-Methyl Amisulpride** a valuable tool for in vitro studies of dopaminergic and serotonergic signaling pathways implicated in various neuropsychiatric disorders.

Mechanism of Action

N-Methyl Amisulpride exhibits a multi-receptor antagonist profile. Its primary targets are:

 Dopamine D2 and D3 Receptors: As an antagonist, it blocks the binding of dopamine to these Gi/o-coupled receptors. This action inhibits the downstream signaling cascade that normally leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Consequently,



antagonism by **N-Methyl Amisulpride** results in a disinhibition of adenylyl cyclase, leading to an increase in cAMP.

- Serotonin 5-HT7 Receptors: Antagonism at this receptor is believed to contribute to the antidepressant effects of Amisulpride and, by extension, N-Methyl Amisulpride.[2][6]
- β-Arrestin Pathway: Blockade of the D2 receptor by Amisulpride has been shown to
 modulate the β-arrestin 2-mediated Akt/GSK-3β signaling pathway, which is involved in
 neuroprotection and neurite outgrowth.[7] It is plausible that N-Methyl Amisulpride engages
 in similar signaling modulation.

Quantitative Data Summary

The following table summarizes the in vitro receptor binding affinities of racemic **N-Methyl Amisulpride** and its parent compound, Amisulpride. Lower Ki and Kd values indicate higher binding affinity.

Compound	Receptor	Parameter	Value (nM)	Reference(s)
Racemic N- Methyl Amisulpride (LB- 102)	Dopamine D2	Kd	0.82 ± 0.02	[8]
Serotonin 5-HT7	Kd	31 ± 1	[8]	
Racemic Amisulpride	Dopamine D2	Ki	2.8	[4][5]
Dopamine D3	Ki	3.2	[4][5]	_
Serotonin 5-HT7	Ki	44 ± 3	[8]	_
Serotonin 5-HT7	Kd	11.4 ± 0.8	[6]	
(S)-Amisulpride	Serotonin 5-HT7	Kd	900 ± 1300	[8]
(R)-Amisulpride	Serotonin 5-HT7	Kd	22 ± 1.5	[8]

Signaling Pathways

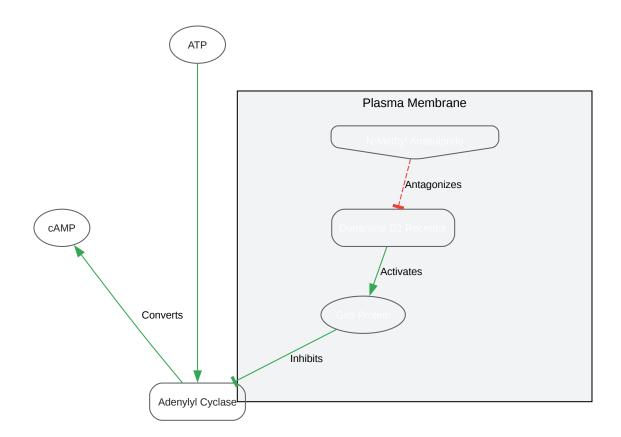




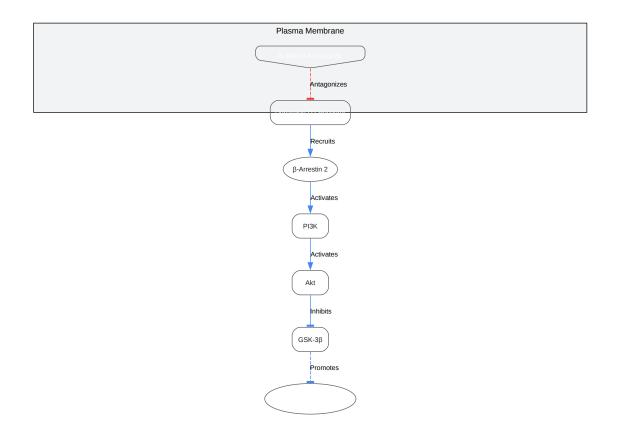


The following diagrams illustrate the key signaling pathways modulated by **N-Methyl Amisulpride**.

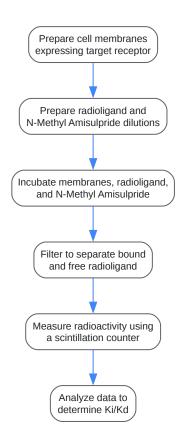












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